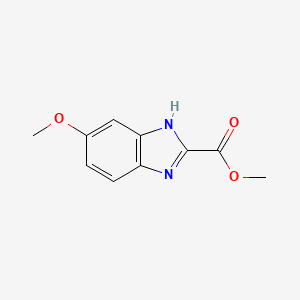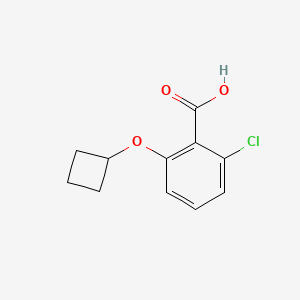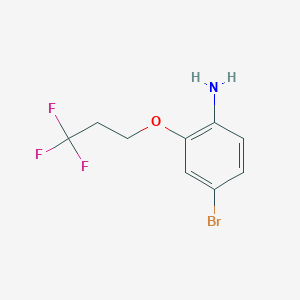
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a chloro group and a difluoropyrrolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment to the Benzoic Acid Core: The pyrrolidinyl group is then attached to the benzoic acid core through nucleophilic substitution reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluoropyrrolidinyl groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Chloro-4-(pyrrolidin-1-yl)benzoic acid: Lacks the difluoro substitution, which may affect its biological activity and chemical properties.
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid: Lacks the chloro substitution, which may influence its reactivity and binding characteristics.
Uniqueness
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is unique due to the presence of both chloro and difluoropyrrolidinyl groups, which can impart distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and potential as a bioactive compound.
特性
分子式 |
C11H10ClF2NO2 |
|---|---|
分子量 |
261.65 g/mol |
IUPAC名 |
3-chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-5-7(10(16)17)1-2-9(8)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2,(H,16,17) |
InChIキー |
NEXJKRVANBGRJN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


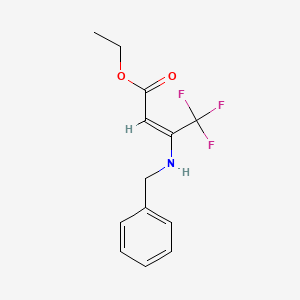
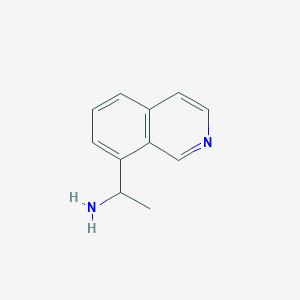


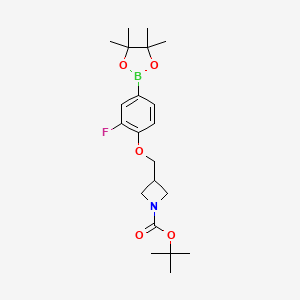
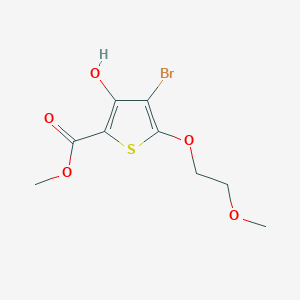
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)

![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)
